molecular formula C4H5CuNO4 B082839 Copper(II)-iminodiacetate CAS No. 14219-31-9

Copper(II)-iminodiacetate

Cat. No.: B082839
CAS No.: 14219-31-9
M. Wt: 194.63 g/mol
InChI Key: KBRWUTUSBJVEEN-UHFFFAOYSA-L
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Description

Copper(II)-iminodiacetate is a coordination compound where copper(II) ions are complexed with iminodiacetate ligands. This compound is known for its stability and versatility in various chemical reactions and applications. The iminodiacetate ligand acts as a chelating agent, binding to the copper ion through its nitrogen and carboxylate groups, forming a stable complex.

Scientific Research Applications

Copper(II)-iminodiacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions. It also serves as a precursor for the synthesis of other copper complexes.

    Biology: Employed in biochemical studies to investigate copper’s role in enzymatic reactions and as a model compound for copper-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It is also used in diagnostic imaging and as a contrast agent.

    Industry: Utilized in electroplating, water treatment, and as a stabilizer in various industrial processes.

Mechanism of Action

While specific information on the mechanism of action of Copper(II)-iminodiacetate is not available, Copper(II) complexes have been studied for their potential therapeutic effects. For example, some Copper(II) complexes have been found to have selective anticancer activity, attributed to the complex’s ability to inhibit the cellular proteasome .

Safety and Hazards

Copper(II) compounds should be handled with care. They should not be ingested or inhaled, and contact with skin or eyes should be avoided . They can be toxic if swallowed and irritating to eyes, respiratory system, and skin .

Future Directions

The study of Copper(II) complexes is a vibrant field of research with potential applications in various areas such as medicine, catalysis, and materials science. Future research directions could include the design and synthesis of new Copper(II) complexes, investigation of their properties and potential applications, and exploration of their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II)-iminodiacetate can be synthesized through a straightforward reaction between copper(II) salts and iminodiacetic acid. The typical procedure involves dissolving copper(II) sulfate or copper(II) chloride in water, followed by the addition of iminodiacetic acid. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where copper(II) salts and iminodiacetic acid are mixed under controlled conditions. The reaction parameters, such as temperature, pH, and concentration, are optimized to ensure maximum yield and purity of the product. The final product is then subjected to purification processes, including filtration and drying, to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Copper(II)-iminodiacetate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to higher oxidation states.

    Substitution Reactions: The iminodiacetate ligand can be replaced by other ligands in substitution reactions, leading to the formation of new copper complexes.

    Complexation Reactions: this compound can form complexes with other metal ions or organic molecules, enhancing its reactivity and applications.

Common Reagents and Conditions:

    Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.

    Substitution Reactions: Ligands such as ethylenediamine or other chelating agents can be used under mild conditions.

    Complexation Reactions: Various organic molecules or metal ions can be introduced to form new complexes under controlled pH and temperature conditions.

Major Products Formed:

    Oxidation-Reduction Reactions: Products include copper(I) complexes or higher oxidation state copper compounds.

    Substitution Reactions: New copper complexes with different ligands.

    Complexation Reactions: Multi-metallic or organic-inorganic hybrid complexes.

Comparison with Similar Compounds

    Copper(II) sulfate: A widely used copper compound with applications in agriculture, chemistry, and industry.

    Copper(II) chloride: Another common copper compound used in various chemical reactions and industrial processes.

    Copper(II) acetate: Known for its use in organic synthesis and as a catalyst.

Uniqueness of Copper(II)-iminodiacetate: this compound is unique due to its strong chelating properties, which enhance its stability and reactivity. The iminodiacetate ligand provides multiple binding sites, allowing for the formation of stable complexes with copper and other metal ions. This property makes it particularly useful in applications requiring high stability and specificity, such as in biochemical studies and therapeutic applications.

Properties

IUPAC Name

copper;2-(carboxylatomethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.Cu/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRWUTUSBJVEEN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])NCC(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5CuNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161968
Record name Copper(II)-iminodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14219-31-9
Record name Copper(II)-iminodiacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014219319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(II)-iminodiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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